
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate: is a heterocyclic compound with the molecular formula C8H11N3O3S. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent under controlled conditions. One common method involves the use of formyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl (5-carboxy-1,3,4-thiadiazol-2-yl)carbamate.
Reduction: tert-Butyl (5-hydroxymethyl-1,3,4-thiadiazol-2-yl)carbamate.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Known for its antimicrobial properties and used in the synthesis of other thiadiazole derivatives.
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate: Another heterocyclic compound with similar formyl and carbamate functionalities, used in medicinal chemistry.
Uniqueness: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate stands out due to its unique combination of the thiadiazole ring and formyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-8(2,3)14-7(13)9-6-11-10-5(4-12)15-6/h4H,1-3H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCYMZMDWVSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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